molecular formula C8H9NO5S B2792152 Methyl 4-hydroxy-2-sulfamoylbenzoate CAS No. 879554-46-8

Methyl 4-hydroxy-2-sulfamoylbenzoate

Cat. No.: B2792152
CAS No.: 879554-46-8
M. Wt: 231.22
InChI Key: USEQQNIPBFXJLS-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-2-sulfamoylbenzoate (CAS 879554-46-8) is a chemical compound with the molecular formula C₈H₉NO₅S and a molecular weight of 231.23 g/mol . This compound serves as a critical intermediate in synthetic organic chemistry and environmental research. It is notably recognized as a metabolite of sulfonylurea herbicides, such as iodosulfuron-methyl and metsulfuron-methyl . These herbicides function by inhibiting the acetolactate synthase (ALS) enzyme, which is essential for the biosynthesis of branched-chain amino acids in plants . As a metabolite, this compound is a subject of interest in environmental fate and behavior studies. It is utilized as an analytical standard during the development of methods for detecting and quantifying herbicide residues in environmental samples like water, employing advanced techniques such as reversed-phase high-performance liquid chromatography coupled with tandem mass spectrometry (RP-HPLC-MS/MS) . The availability of this compound as a purified standard is vital for researchers conducting environmental monitoring and for those studying the degradation pathways and metabolic profiles of sulfonylurea herbicides. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-hydroxy-2-sulfamoylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO5S/c1-14-8(11)6-3-2-5(10)4-7(6)15(9,12)13/h2-4,10H,1H3,(H2,9,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEQQNIPBFXJLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)O)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879554-46-8
Record name methyl 4-hydroxy-2-sulfamoylbenzoate
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Synthetic Methodologies and Reaction Pathways for Methyl 4 Hydroxy 2 Sulfamoylbenzoate and Analogues

Established Synthetic Routes and Strategies

The construction of the Methyl 4-hydroxy-2-sulfamoylbenzoate molecule is typically achieved through a multi-step synthetic sequence, which allows for the precise installation of the required functional groups on the benzene (B151609) ring.

Multi-Step Synthesis from Precursors

The synthesis generally commences from readily available precursors such as 4-hydroxybenzoic acid or its corresponding methyl ester, methyl 4-hydroxybenzoate (B8730719). A common strategy involves the introduction of the sulfamoyl group onto the aromatic ring, followed by esterification, or vice versa. The key challenge in the synthesis is the regioselective introduction of the sulfamoyl group at the C-2 position, ortho to the hydroxyl group and meta to the carboxyl or ester group.

One plausible synthetic pathway begins with the chlorosulfonylation of methyl 4-hydroxybenzoate. The directing effects of the hydroxyl group (ortho, para-directing) and the methyl ester group (meta-directing) can influence the position of the incoming chlorosulfonyl group. By carefully controlling the reaction conditions, such as temperature and the choice of chlorosulfonating agent (e.g., chlorosulfonic acid), it is possible to favor the formation of the 2-chlorosulfonyl derivative. The subsequent reaction of the resulting sulfonyl chloride with ammonia (B1221849) or an ammonia equivalent yields the desired sulfamoyl group at the C-2 position.

An alternative approach involves the initial sulfonation of 4-hydroxybenzoic acid. The reaction of 4-hydroxybenzoic acid with sulfuric acid can yield a mixture of sulfonic acid isomers. Separation of the desired 4-hydroxy-2-sulfobenzoic acid, followed by conversion to the corresponding sulfonyl chloride and subsequent amination, would also lead to the target scaffold.

Formation of Acid Chloride Intermediates

In synthetic routes that start from a carboxylic acid precursor, the formation of an acid chloride intermediate is a common and crucial step to facilitate subsequent reactions, particularly esterification. For instance, if 4-hydroxy-2-sulfamoylbenzoic acid is synthesized as an intermediate, it can be converted to the corresponding acid chloride, 4-hydroxy-2-sulfamoylbenzoyl chloride.

This transformation is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction is often carried out in an inert solvent, and the resulting acid chloride is a highly reactive species that can readily undergo esterification.

Esterification and Sulfamoylation Steps

If the synthesis begins with the sulfamoylation of 4-hydroxybenzoic acid, the resulting 4-hydroxy-2-sulfamoylbenzoic acid is then esterified. A common method for this esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

Conversely, if the synthesis starts with methyl 4-hydroxybenzoate, the sulfamoyl group is introduced onto the pre-existing ester. This involves the chlorosulfonylation of the aromatic ring, followed by amination. The amination of the sulfonyl chloride intermediate is typically carried out by reacting it with aqueous or anhydrous ammonia.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions for each step. Key parameters that are often fine-tuned to maximize the yield and purity of the product include reaction temperature, reaction time, the choice of solvents, and the stoichiometry of the reagents.

For the chlorosulfonylation step, controlling the temperature is critical for achieving the desired regioselectivity. Lower temperatures generally favor the formation of the ortho-isomer. The choice of solvent can also influence the reaction outcome, with non-polar solvents often being preferred.

In the esterification reaction, the removal of water as it is formed can drive the equilibrium towards the product side, thereby increasing the yield. This can be achieved by using a Dean-Stark apparatus or by using a large excess of the alcohol.

The sulfamoylation step, which involves the reaction of the sulfonyl chloride with ammonia, is typically a high-yielding reaction. However, care must be taken to control the reaction temperature, as the reaction is often exothermic.

StepReagents and ConditionsTypical Yields
Chlorosulfonylation Methyl 4-hydroxybenzoate, Chlorosulfonic acid, low temperatureModerate to Good
Amination 2-Chlorosulfonyl-4-hydroxybenzoate, AmmoniaGood to High
Esterification 4-Hydroxy-2-sulfamoylbenzoic acid, Methanol, Acid catalystGood to High

Derivatization and Functionalization of the Sulfamoylbenzoate Scaffold

The this compound scaffold possesses several functional groups, including a hydroxyl group, a sulfamoyl group, and an ester group, which can be further modified to generate a library of analogues for structure-activity relationship (SAR) studies.

Substitutions and Modifications at the Hydroxyl Group

The phenolic hydroxyl group at the C-4 position is a prime site for derivatization. Its modification can significantly impact the electronic and steric properties of the molecule, which in turn can influence its biological activity.

A common modification is the alkylation of the hydroxyl group to form ether derivatives. This can be achieved by reacting this compound with an alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a base such as potassium carbonate or sodium hydride. The choice of the base and solvent is crucial for the success of the reaction.

Another modification is the acylation of the hydroxyl group to form ester derivatives. This can be accomplished by reacting the parent compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine (B128534). These modifications allow for the introduction of a wide variety of substituents at the 4-position, enabling a systematic exploration of the chemical space around the sulfamoylbenzoate core.

ModificationReagents and ConditionsProduct
Alkylation This compound, Alkyl halide, Base (e.g., K₂CO₃)Methyl 4-alkoxy-2-sulfamoylbenzoate
Acylation This compound, Acyl chloride/anhydride, Base (e.g., Pyridine)Methyl 4-acyloxy-2-sulfamoylbenzoate

Variations on the Sulfonamide Nitrogen

The primary sulfonamide group (-SO₂NH₂) of this compound serves as a key site for synthetic modification, allowing for the introduction of various substituents to create a library of N-substituted analogues. These variations are typically achieved through alkylation or sulfonylation reactions.

Alkylation of the sulfonamide nitrogen can be accomplished by deprotonating the nitrogen with a suitable base, followed by reaction with an alkylating agent. For instance, using a strong base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF) generates a sulfonamide anion. This anion then acts as a nucleophile, attacking an alkyl halide (e.g., benzyl (B1604629) bromide or an ω-bromoalkyl acetate) to form the N-alkylated product. researchgate.net

Another significant variation involves the reaction of the primary sulfonamide with a different sulfonyl chloride. In the presence of a non-nucleophilic base like triethylamine in a solvent such as dichloromethane, the primary sulfonamide can react with benzenesulfonyl chloride or benzylsulfonyl chloride. This reaction forms a secondary sulfonamide, effectively linking a new sulfonyl group to the original sulfonamide nitrogen. researchgate.net These synthetic routes provide access to a diverse range of derivatives with modified steric and electronic properties at the sulfonamide position.

Reaction TypeReagentsProduct TypeReference
N-Alkylation1. Sodium Hydride (NaH), DMF 2. Alkyl Halide (R-X)N-Alkyl-sulfamoylbenzoate researchgate.net
N-Sulfonylation1. Benzenesulfonyl Chloride 2. Triethylamine, DichloromethaneN-(Phenylsulfonyl)sulfamoylbenzoate researchgate.net

Alterations of the Benzoate (B1203000) Ester Moiety

The methyl ester functional group is another versatile handle for structural modification. The most common transformation is its hydrolysis to the corresponding carboxylic acid, a reaction that can be readily achieved under basic conditions.

Saponification, or base-catalyzed hydrolysis, involves treating the methyl ester with an aqueous solution of a strong base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), often in a co-solvent like methanol. researchgate.netunito.it This process yields the carboxylate salt, which upon subsequent acidification with a mineral acid (e.g., HCl), precipitates the free carboxylic acid. This conversion is often a prerequisite for further reactions or for creating analogues where a carboxylic acid is the desired functional group. Esterquats, a related class of compounds, are known to be stable in mildly acidic conditions but undergo rapid hydrolysis as the pH increases. acs.org

Beyond hydrolysis, the ester can be converted into other functional groups. For example, reaction with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) can transform the methyl ester into the corresponding 4-hydroxy-2-sulfamoylbenzoyl hydrazide. researchgate.net Furthermore, transesterification can be employed to replace the methyl group with other alkyl groups (e.g., ethyl, propyl) by reacting the compound with a different alcohol in the presence of an acid or base catalyst.

Reaction TypeReagentsProductReference
Saponification (Hydrolysis)1. Aqueous KOH or NaOH 2. H⁺ (acid workup)4-hydroxy-2-sulfamoylbenzoic acid researchgate.netunito.it
HydrazinolysisHydrazine Hydrate (N₂H₄·H₂O)4-hydroxy-2-sulfamoylbenzoyl hydrazide researchgate.net
TransesterificationR-OH, Acid or Base CatalystAlkyl 4-hydroxy-2-sulfamoylbenzoateGeneric

Regioselective Functionalization Strategies

Introducing new substituents onto the aromatic ring of this compound requires careful consideration of the directing effects of the existing groups. The regiochemical outcome of electrophilic aromatic substitution (SₑAr) is primarily controlled by the interplay between the activating hydroxyl group and the deactivating sulfamoyl and carboxylate groups.

The hydroxyl (-OH) group is a strongly activating, ortho, para-directing substituent due to its ability to donate electron density to the ring via resonance. Conversely, the methyl carboxylate (-COOCH₃) and sulfamoyl (-SO₂NH₂) groups are electron-withdrawing and act as meta-directors. In a competitive scenario, the powerful activating effect of the hydroxyl group dominates the directing influence. askfilo.com

In the case of this compound, the position para to the hydroxyl group is occupied by the sulfamoyl group. Therefore, electrophilic attack is directed to the positions ortho to the hydroxyl group, namely the C3 and C5 positions. For example, in the bromination of p-hydroxybenzoic acid using bromine in water (Br₂/H₂O), the strong activation by the -OH group leads to the formation of a dibromo derivative, with bromine atoms substituting at both available ortho positions. askfilo.com A similar outcome would be expected for the title compound, leading to the formation of Methyl 3,5-dihalo-4-hydroxy-2-sulfamoylbenzoate derivatives.

Mechanistic Studies of Chemical Transformations

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The mechanism of electrophilic aromatic substitution on this scaffold begins with the attack of the π-electron system of the benzene ring on an electrophile (E⁺). This rate-determining step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex. The stability of this intermediate is greatest when the positive charge can be delocalized by the electron-donating hydroxyl group, which is why attack occurs at the ortho positions (C3, C5). In the final, rapid step, a base removes a proton from the carbon bearing the new electrophile, restoring aromaticity and yielding the substituted product.

Nucleophilic aromatic substitution (SₙAr) on this ring system is less common unless a suitable leaving group, such as a halogen, is present. The SₙAr mechanism is facilitated by the presence of strong electron-withdrawing groups (-SO₂NH₂ and -COOCH₃), which stabilize the negatively charged intermediate. The reaction proceeds via a two-step addition-elimination mechanism. First, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized onto the electron-withdrawing substituents. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

Oxidation and Reduction Pathways

The oxidation of sulfonamides can proceed through complex pathways. One proposed mechanism for the oxidation of related sulfonamide antibiotics involves a single-electron transfer from the molecule to an oxidant, forming a radical cation. nih.gov For sulfonamides containing an aniline-like moiety, this radical cation can be susceptible to intramolecular nucleophilic attack, potentially leading to rearranged products and even extrusion of sulfur dioxide. nih.gov

The reduction of aromatic sulfonamides can lead to the cleavage of either the carbon-sulfur (C-S) or sulfur-nitrogen (S-N) bond. A double reductive cleavage of both bonds in benzo-fused cyclic sulfonamides has been achieved using magnesium in methanol (Mg-MeOH), effectively excising the sulfonyl group from the molecule. acs.org In other cases, reduction can be more selective. The reaction of certain camphor-derived sulfonamides under specific conditions leads to the stereoselective reduction of the sulfonamide to a sulfinamide, representing a partial reduction of the sulfur center. psu.edu The specific pathway and resulting products depend heavily on the reducing agent, substrate structure, and reaction conditions.

Hydrolytic Cleavage Reactions of Related Sulfonylureas

Sulfonylureas, which feature a sulfonyl group linked to a urea (B33335) moiety (-SO₂-NH-CO-NH-), are structurally related to sulfonamides and are known to undergo characteristic hydrolytic cleavage. The stability of the sulfonylurea bridge is highly pH-dependent, with hydrolysis occurring much more rapidly in acidic or basic solutions compared to neutral conditions. usda.govtandfonline.comnih.gov

Acid-Catalyzed Hydrolysis : Under acidic conditions, the primary degradation pathway is the cleavage of the sulfonylurea bridge. usda.govnih.gov The mechanism is believed to be an A_AC_2 type, involving an initial, rapid protonation of the carbonyl oxygen. This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. The subsequent collapse of the tetrahedral intermediate leads to the scission of the bridge, yielding the corresponding sulfonamide and a heterocyclic amine (or aniline (B41778) derivative), along with the release of carbon dioxide. usda.gov

Base-Catalyzed Hydrolysis : In alkaline media, hydrolysis can also proceed via cleavage of the sulfonylurea bridge, initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon. usda.gov For some sulfonylurea structures, an alternative pathway involving bridge contraction and rearrangement can also occur. usda.govresearchgate.net In cases where the molecule also contains an ester group, ester hydrolysis can compete with or follow the cleavage of the sulfonylurea bridge under strongly alkaline conditions. usda.gov

Summary of Sulfonylurea Hydrolysis Pathways
ConditionPrimary MechanismKey StepMajor ProductsReference
Acidic (pH < 5)Bridge Cleavage (A_AC_2)Protonation of carbonyl oxygenSulfonamide + Amine + CO₂ usda.gov
Alkaline (pH > 8)Bridge Cleavage / ContractionNucleophilic attack by OH⁻Sulfonamide + Amine + CO₂ or Rearranged Products usda.govnih.gov

Advanced Structural Characterization and Crystallography

Single Crystal X-ray Diffraction Studies

To date, no peer-reviewed studies presenting the single-crystal X-ray diffraction data for Methyl 4-hydroxy-2-sulfamoylbenzoate have been identified. Such a study would be required to determine the precise three-dimensional arrangement of atoms in the crystalline state.

Determination of Molecular Conformation and Geometry

Without crystallographic data, a definitive determination of bond lengths, bond angles, and torsion angles for this compound cannot be provided. This information is fundamental to understanding the molecule's intrinsic conformation.

Analysis of Crystal Packing and Intermolecular Interactions

An analysis of how molecules of this compound arrange themselves in a crystal lattice is contingent on single-crystal X-ray diffraction data. This would reveal key intermolecular interactions, such as van der Waals forces and potential π-π stacking, which govern the solid-state structure.

Hydrogen Bonding Networks and Supramolecular Assembly

The presence of hydroxyl (-OH) and sulfamoyl (-SO₂NH₂) groups suggests that this compound would likely form extensive hydrogen bonding networks. However, without experimental crystallographic data, the specific nature of these networks—including donor-acceptor distances and the resulting supramolecular motifs (e.g., chains, sheets, or three-dimensional frameworks)—remains speculative.

Polymorphism and Phase Behavior

Investigations into the potential polymorphism of this compound, which describes its ability to exist in multiple crystalline forms, have not been found in the surveyed literature. Such studies are crucial for understanding the physical and chemical properties of a solid-state compound.

Advanced Spectroscopic Elucidation for Structural Confirmation

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard one-dimensional NMR data may exist in proprietary databases, publicly accessible, detailed multidimensional NMR studies (such as COSY, HSQC, HMBC) specifically for this compound are not available. These advanced techniques are essential for unambiguously assigning all proton (¹H) and carbon (¹³C) signals and confirming the molecule's covalent structure through scalar couplings.

Further research and publication of experimental findings are necessary to build a comprehensive structural profile of this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable insights into the conformational and structural nuances of this compound. By analyzing the vibrational modes of the molecule, specific functional groups and their interactions within the crystal lattice can be identified. Although a dedicated experimental spectrum for this exact molecule is not widely published, a detailed analysis can be inferred from studies of analogous substituted benzoic acid derivatives and sulfonamides. nih.govmdpi.comresearchgate.netnih.gov

The vibrational spectrum of this compound is characterized by a series of distinct bands corresponding to the stretching and bending vibrations of its constituent functional groups. The analysis of these bands can help in confirming the molecular structure and understanding the effects of substituent positioning on the benzene (B151609) ring.

Key Vibrational Modes:

O-H and N-H Stretching: The hydroxyl (-OH) and sulfonamide (-SO₂NH₂) groups are expected to exhibit characteristic stretching vibrations. The O-H stretching band is typically broad and appears in the region of 3200-3600 cm⁻¹, with its position and shape being sensitive to hydrogen bonding. The N-H stretching vibrations of the primary sulfonamide group are anticipated to appear as two distinct bands in the 3300-3400 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ range. mdpi.com The methyl group ( -CH₃) of the ester will show symmetric and asymmetric stretching vibrations in the 2850-2960 cm⁻¹ region.

C=O Stretching: The carbonyl (C=O) group of the methyl ester is one of the most prominent features in the IR spectrum, typically appearing as a strong absorption band in the range of 1700-1730 cm⁻¹. The exact frequency can be influenced by the electronic effects of the other substituents on the aromatic ring.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically give rise to a series of bands in the 1400-1600 cm⁻¹ region. mdpi.com

S=O Stretching: The sulfamoyl group (-SO₂NH₂) is characterized by strong asymmetric and symmetric stretching vibrations of the S=O bonds, which are expected to appear in the regions of 1300-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively.

C-O Stretching: The C-O stretching vibration of the ester group will likely produce a strong band in the 1100-1300 cm⁻¹ region.

The conformational analysis is further aided by examining the fingerprint region of the spectra (below 1000 cm⁻¹), which contains a wealth of information about the bending and torsional modes of the entire molecule. The specific pattern of bands in this region is unique to the molecule's three-dimensional structure. Both FT-IR and Raman spectroscopy are complementary techniques; while FT-IR is more sensitive to polar functional groups, Raman spectroscopy provides better information on non-polar moieties and symmetric vibrations.

Predicted FT-IR and Raman Vibrational Frequencies for this compound
Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity (IR)Intensity (Raman)Notes
O-H Stretch3200-3600Strong, BroadWeakSensitive to hydrogen bonding.
N-H Asymmetric Stretch~3350-3400MediumMediumCharacteristic of primary sulfonamide.
N-H Symmetric Stretch~3250-3300MediumMediumCharacteristic of primary sulfonamide.
Aromatic C-H Stretch3000-3100Medium-WeakStrongMultiple bands possible.
Aliphatic C-H Stretch2850-2960Medium-WeakMediumFrom the methyl ester group.
C=O Stretch1700-1730StrongMediumPosition influenced by substituents.
Aromatic C=C Stretch1400-1600Medium-StrongStrongMultiple bands expected.
S=O Asymmetric Stretch1300-1370StrongMediumCharacteristic of the sulfamoyl group.
S=O Symmetric Stretch1140-1180StrongStrongCharacteristic of the sulfamoyl group.
C-O Stretch1100-1300StrongMediumFrom the ester and phenol groups.

Mass Spectrometry for Fragmentation Pattern Analysis and Structural Connectivity

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio of its ions. The fragmentation pattern of this compound under electron ionization (EI) would provide critical information about its structural connectivity.

The molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₈H₉NO₅S). The fragmentation of this molecular ion would proceed through characteristic pathways dictated by the stability of the resulting fragment ions and neutral losses.

Predicted Fragmentation Pathways:

Loss of the Methoxy (B1213986) Group: A common fragmentation pathway for methyl esters is the loss of the methoxy radical (•OCH₃), resulting in a fragment ion at [M - 31]⁺. This is often a prominent peak in the mass spectrum of methyl benzoates. docbrown.info

Loss of the Methyl Group: Cleavage of the methyl radical (•CH₃) from the ester group can also occur, leading to a fragment at [M - 15]⁺.

Cleavage of the Sulfamoyl Group: The sulfamoyl group can undergo fragmentation in several ways. Loss of the amino radical (•NH₂) would result in a fragment at [M - 16]⁺. More significantly, cleavage of the C-S bond could lead to the loss of the •SO₂NH₂ group, resulting in a fragment corresponding to the methyl 4-hydroxybenzoate (B8730719) cation.

Decarbonylation: Subsequent to the loss of the methoxy group, the resulting acylium ion can lose a molecule of carbon monoxide (CO), leading to a fragment at [M - 31 - 28]⁺.

Aromatic Ring Fragmentation: The substituted benzene ring can also undergo fragmentation, although these peaks are typically of lower intensity.

The analysis of these fragmentation patterns allows for the confirmation of the presence and connectivity of the hydroxyl, sulfamoyl, and methyl ester groups on the benzoate (B1203000) core. High-resolution mass spectrometry (HRMS) would further allow for the determination of the elemental composition of the parent ion and its fragments, providing an unambiguous confirmation of the molecular formula.

Predicted Mass Spectrometry Fragmentation for this compound
m/z ValueProposed Fragment IonNeutral LossSignificance
[M]⁺[C₈H₉NO₅S]⁺-Molecular Ion
[M - 15]⁺[C₇H₆NO₅S]⁺•CH₃Loss of methyl radical from the ester.
[M - 31]⁺[C₇H₆NO₄S]⁺•OCH₃Characteristic loss of methoxy radical from the methyl ester.
[M - 47]⁺[C₈H₈O₃S]⁺•NH₂ + •OH (from rearrangement) or •SO₂HPossible complex rearrangement and fragmentation.
[M - 79]⁺[C₈H₉O₃]⁺•SO₂NHCleavage of the sulfamoyl moiety.
[M - 80]⁺[C₈H₈O₃]⁺•SO₂NH₂Loss of the sulfamoyl radical.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are powerful computational tools used to investigate the fundamental properties of molecules. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model molecular behavior at the electronic level, providing deep insights into structure, reactivity, and spectroscopic characteristics. indexcopernicus.comyoutube.com For Methyl 4-hydroxy-2-sulfamoylbenzoate, these calculations can elucidate its intrinsic properties, guiding the understanding of its chemical nature and potential interactions.

The first step in the computational analysis of a molecule is typically geometry optimization. This process uses quantum mechanical principles to find the lowest energy arrangement of atoms, which corresponds to the most stable three-dimensional structure of the molecule. youtube.com Methods like DFT, often with the B3LYP functional, and HF are commonly used to perform these optimizations. researchgate.netnih.gov The calculation yields the equilibrium geometry, defined by its bond lengths, bond angles, and dihedral angles, offering a precise depiction of the molecule's shape. indexcopernicus.comuctm.edu For this compound, this would determine the specific spatial orientation of the sulfamoyl, hydroxyl, and methyl ester groups attached to the benzene (B151609) ring. nih.gov

Beyond the physical structure, these calculations provide a detailed picture of the molecule's electronic structure. uctm.edu This includes the distribution of electron density, which is crucial for understanding molecular properties and reactivity. Analysis of the electronic structure can reveal the locations of positive and negative electrostatic potential, indicating regions prone to nucleophilic or electrophilic attack.

Table 1: Illustrative Geometric Parameters Determined from Optimization. (Note: Specific values for this compound require dedicated computational study and are not available in published literature).
ParameterAtoms InvolvedDescription
Bond LengthS-NThe distance between the sulfur and nitrogen atoms of the sulfamoyl group.
Bond LengthS=OThe distance of the double bonds between sulfur and oxygen atoms.
Bond AngleO-S-OThe angle between the two oxygen atoms and the central sulfur atom.
Dihedral AngleC-C-S-NThe torsional angle describing the rotation of the sulfamoyl group relative to the plane of the benzene ring.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. acs.orgnih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity. libretexts.orgirjweb.com Conversely, the LUMO is the innermost empty orbital, acts as an electron acceptor, and is associated with electrophilicity. libretexts.orgirjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.comirjweb.com A small gap suggests the molecule is more polarizable and more reactive. irjweb.com

From the energies of the HOMO and LUMO, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. mdpi.comresearchgate.net These descriptors provide a quantitative basis for predicting chemical behavior.

Table 2: Key Chemical Reactivity Descriptors Derived from HOMO and LUMO Energies.
DescriptorFormulaDescription
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron from a molecule.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added to a molecule.
Electronegativity (χ)χ = (I + A) / 2The ability of a molecule to attract electrons.
Chemical Hardness (η)η = (I - A) / 2A measure of the molecule's resistance to change in its electron distribution. A hard molecule has a large HOMO-LUMO gap. mdpi.com
Global Softness (S)S = 1 / (2η)The reciprocal of hardness, indicating a higher reactivity. A soft molecule has a small HOMO-LUMO gap. mdpi.com
Chemical Potential (μ)μ = -(I + A) / 2 = -χThe escaping tendency of electrons from an equilibrium system.
Global Electrophilicity Index (ω)ω = μ2 / (2η)A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. nih.gov

Quantum chemical calculations are highly effective in predicting the spectroscopic properties of molecules. DFT calculations can compute the harmonic vibrational frequencies of a molecule, which can be directly correlated with experimental data from Infrared (IR) and Raman spectroscopy. chemrxiv.orgspectroscopyonline.com This theoretical spectrum helps in the assignment of complex experimental spectra, where specific absorption bands can be attributed to particular vibrational modes, such as the stretching or bending of specific bonds (e.g., O-H stretch, S=O asymmetric stretch, N-H bend). researchgate.netresearchgate.net Comparing the calculated frequencies with experimental ones is a standard method for validating the accuracy of the computational model. nih.gov

Similarly, Nuclear Magnetic Resonance (NMR) parameters, such as the chemical shifts of ¹H and ¹³C nuclei, can be calculated. These theoretical predictions are invaluable for interpreting experimental NMR spectra and confirming the structural assignments of complex organic molecules.

Table 3: Illustrative Comparison of Predicted and Experimental Vibrational Frequencies. (Note: Data is conceptual and requires specific computational and experimental analysis for this compound).
Vibrational ModeDescriptionPredicted Wavenumber (cm⁻¹)
ν(O-H)Stretching of the phenolic hydroxyl group.~3500-3600
ν(N-H)Stretching of the amine bond in the sulfamoyl group.~3300-3400
ν(C=O)Stretching of the carbonyl in the methyl ester group.~1700-1730
νas(S=O)Asymmetric stretching of the sulfonyl group.~1330-1370
νs(S=O)Symmetric stretching of the sulfonyl group.~1150-1180

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational simulation that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, such as a protein receptor, to form a stable complex. rjb.rowisdomlib.org This technique is fundamental in structure-based drug design, helping to understand the mechanism of action and binding affinity of potential drug candidates. wisdomlib.orgnih.gov

The primary goal of molecular docking is to predict the binding mode of a ligand within the active site of a biological target. nih.gov The process involves placing the three-dimensional structure of the ligand, obtained from methods like geometry optimization, into the binding pocket of a protein whose structure is known. Docking algorithms then explore various possible orientations and conformations of the ligand, evaluating the steric and energetic fit for each pose. rjb.ro

The final output provides the most likely binding conformation, which can be visualized to analyze the specific intermolecular interactions responsible for binding. nih.gov For this compound, key interactions would likely involve its functional groups. The hydroxyl (-OH) and sulfamoyl (-SO₂NH₂) groups are strong hydrogen bond donors and acceptors, capable of forming critical hydrogen bonds with amino acid residues like serine, threonine, or aspartate in a protein's active site. rjb.ronih.gov The benzene ring can participate in hydrophobic or π-π stacking interactions with aromatic residues such as phenylalanine or tyrosine.

A crucial outcome of molecular docking is the energetic analysis of the ligand-receptor complex. Docking programs use scoring functions to estimate the binding energy (or a related score) of the predicted binding pose. jocpr.com This score, typically expressed in units like kcal/mol, represents an approximation of the binding affinity. jocpr.com

A more negative binding energy value generally signifies a more stable ligand-protein complex and stronger binding affinity. jocpr.com This energetic ranking allows researchers to compare different compounds and predict which ones are more likely to be potent inhibitors of a given protein target. qub.ac.uk This information is vital for prioritizing molecules for synthesis and further experimental validation in the drug discovery pipeline.

Table 4: Illustrative Summary of Molecular Docking Results. (Note: This table is a template; actual targets and energies for this compound would depend on the specific study).
Target ProteinPotential Biological RoleKey Interacting ResiduesPredicted Binding Energy (kcal/mol)
Carbonic Anhydrase IIEnzyme involved in pH regulation.His94, His96, Thr199, Thr200(To be determined)
Dihydropteroate SynthaseBacterial enzyme in folate synthesis.Arg257, Lys221, Ser222(To be determined)
Mcl-1Antiapoptotic protein.Asn260, His224(To be determined)

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to interact with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. For the benzenesulfonamide (B165840) class of compounds, to which this compound belongs, pharmacophore models are instrumental in discovering and optimizing inhibitors for various enzymes, most notably carbonic anhydrases (CAs). rsc.org

A typical pharmacophore model for a benzenesulfonamide-based inhibitor targeting an enzyme like carbonic anhydrase would likely include:

A Hydrogen Bond Donor/Acceptor: Represented by the sulfonamide (-SO₂NH₂) group, which is critical for coordinating with the zinc ion in the active site of CAs.

An Aromatic Ring: The benzene ring, which often engages in π-π stacking or hydrophobic interactions with amino acid residues in the binding pocket.

Additional Features: Depending on the specific substitutions, features like hydrogen bond donors (from the hydroxyl group) or acceptors (from the ester carbonyl) can be crucial for enhancing binding affinity and selectivity.

Once a pharmacophore model is developed and validated, it can be used as a 3D query for virtual screening . creative-enzymes.com This process involves searching large databases of chemical compounds to identify molecules that match the pharmacophoric features. scilifelab.se This technique allows researchers to computationally filter millions of compounds and prioritize a smaller, more manageable number for experimental testing, significantly accelerating the discovery of new potential drug candidates. schrodinger.com For benzenesulfonamide derivatives, virtual screening has been successfully used to identify novel inhibitors for targets implicated in cancer, glaucoma, and infectious diseases. rsc.orgresearchgate.netnih.gov

Table 1: Illustrative Pharmacophore Features for a Generic Sulfamoylbenzoate Inhibitor

Pharmacophoric Feature Potential Corresponding Moiety Type of Interaction
Hydrogen Bond Acceptor (HBA) Sulfonyl Oxygen (-SO₂) Coordination, Hydrogen Bonding
Hydrogen Bond Donor (HBD) Sulfonamide Amine (-NH₂) Coordination, Hydrogen Bonding
Aromatic Ring (AR) Benzene Ring π-π Stacking, Hydrophobic
Hydrogen Bond Donor (HBD) Hydroxyl Group (-OH) Hydrogen Bonding

This table is a generalized representation for the sulfamoylbenzoate scaffold and does not represent a specific, validated model for this compound.

Exploration of Biological Activities and Mechanisms of Action

Enzyme Inhibition Mechanisms

The biological activity of a chemical compound is intrinsically linked to its interactions with cellular machinery, particularly enzymes. The following sections explore the known and potential enzyme inhibition mechanisms of Methyl 4-hydroxy-2-sulfamoylbenzoate and structurally related compounds, providing insights into its pharmacological and biological potential.

Inhibition of Carbonic Anhydrase Isozymes

The sulfonamide functional group is a well-established pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. tandfonline.comtandfonline.com This enzymatic activity is crucial for a variety of physiological processes, including pH regulation and fluid balance. nih.gov

The primary mechanism of inhibition by sulfonamides involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) located in the active site of the carbonic anhydrase enzyme. nih.gov This binding event displaces a zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the catalytic cycle, thereby inhibiting the enzyme's function. The affinity and selectivity of sulfonamide inhibitors for different CA isozymes are influenced by the chemical nature of the substituents on the aromatic ring, which can form additional interactions with amino acid residues lining the active site cavity. nih.gov

While direct inhibitory data for this compound on various CA isozymes is not extensively documented in the reviewed literature, studies on structurally similar methyl 5-sulfamoyl-benzoates have demonstrated high-affinity binding, particularly to the tumor-associated isozyme CAIX. nih.gov For instance, certain halo-substituted methyl 5-sulfamoyl-benzoates exhibit dissociation constants (Kd) in the nanomolar and even picomolar range for CAIX, with significant selectivity over other isozymes. nih.gov

Compound ClassTarget IsozymeReported Affinity (Kd)Key Structural Feature
Methyl 2-halo-4-substituted-5-sulfamoyl-benzoatesCarbonic Anhydrase IX (CAIX)0.12 nMSubstituents on the benzenesulfonamide (B165840) ring
Sulfonamides (general)Carbonic AnhydrasesVaries (nM to µM range)Primary sulfonamide group (SO₂NH₂)

Interactions with Cyclooxygenase Enzymes

Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins. researchgate.net There are two main isoforms, COX-1 and COX-2, with the latter being primarily induced during inflammation. The sulfonamide moiety is a characteristic feature of a class of selective COX-2 inhibitors known as coxibs. researchgate.netnih.gov

The mechanism of selective COX-2 inhibition by sulfonamide-containing compounds is attributed to the ability of the sulfonamide group to interact with a specific side pocket present in the active site of the COX-2 enzyme, which is not readily accessible in the COX-1 isoform. nih.gov This interaction, often involving hydrogen bonding with amino acid residues such as Arg513, contributes to the high affinity and selectivity of these inhibitors for COX-2. acs.org While some sulfone-based COX-2 inhibitors have been associated with pro-oxidant effects, sulfonamide-based inhibitors like celecoxib (B62257) did not show this effect. nih.gov

Compound ClassTarget EnzymeReported IC₅₀Selectivity Index (COX-1/COX-2)
Sulfonamide-substituted (Dihydro)pyrrolo[3,2,1-hi]indolesCOX-2Varies (nM range)High
Azido analogue of RofecoxibCOX-20.196 µM~812
Naproxen-sulfamethoxazole conjugateCOX-2Comparable to CelecoxibNot specified

Inhibition of Maternal Embryonic Leucine-Zipper Kinase (MELK)

Maternal Embryonic Leucine-Zipper Kinase (MELK) is a serine/threonine kinase that has been implicated in various cellular processes, including cell cycle regulation and proliferation, and is considered a potential therapeutic target in some cancers. nih.govnih.gov The development of small molecule inhibitors targeting the ATP-binding site of kinases is a major focus in drug discovery. ed.ac.uk

While there is no direct evidence from the provided search results to suggest that this compound is an inhibitor of MELK, the broader class of sulfonamide-containing compounds has been explored for kinase inhibitory activity. nih.govmdpi.com The sulfonamide group can act as a hydrogen bond acceptor or donor, and its incorporation into various molecular scaffolds can lead to potent and selective kinase inhibitors. nih.gov For example, certain sulfonamide derivatives have been synthesized and evaluated as inhibitors of cyclin-dependent kinase 2 (CDK2) and PI3K/mTOR dual inhibitors. nih.govmdpi.com The potential for a sulfamoylbenzoate derivative to inhibit MELK would depend on its ability to fit into the ATP-binding pocket and form favorable interactions with key amino acid residues.

Compound ClassTarget KinaseReported IC₅₀Key Structural Feature
3-(6-Cyclohexylmethoxy-9H-purin-2-ylamino)phenylmethanesulfonamidesCyclin-dependent kinase 2 (CDK2)0.5-1.5 µMAlicyclic groups on the pendant sulfonamide
Sulfonamide methoxypyridine derivativesPI3Kα/mTOR0.22 nM (PI3Kα), 23 nM (mTOR) for compound 22cQuinoline core
5-hydroxybenzothiophene hydrazide derivative (16b)Clk4, DRAK1, haspin, Clk1, Dyrk1B, Dyrk1A11-353.3 nM5-hydroxybenzothiophene hydrazide scaffold

Modulation of Cytosolic Phospholipase A2α (cPLA2α)

Cytosolic phospholipase A2α (cPLA2α) is a key enzyme in the inflammatory process, responsible for the release of arachidonic acid from membrane phospholipids, which is the rate-limiting step in the production of eicosanoids. nih.gov Inhibition of cPLA2α is therefore a promising strategy for the development of anti-inflammatory agents.

Research into N-substituted 4-sulfamoylbenzoic acid derivatives has demonstrated that this class of compounds can act as inhibitors of cPLA2α. researchgate.net The inhibitory potency is influenced by the nature of the substituents on the sulfonamide nitrogen. While replacing these substituents with various moieties did not always lead to a significant increase in activity, certain derivatives showed submicromolar IC₅₀ values against cPLA2α. researchgate.net The sulfonamide group in these inhibitors is considered a bioisosteric replacement for a carboxyl group, which is present in other known lipophilic 2-oxoamide inhibitors of cPLA2α. nih.gov

Compound ClassTarget EnzymeReported IC₅₀Key Structural Feature
N-Substituted 4-sulfamoylbenzoic acid derivativescPLA2αSubmicromolar range for some derivativesSubstituents on the sulfonamide nitrogen
Lipophilic 2-oxoamides with a sulfonamide groupGIVA cPLA₂Comparable to lead compounds AX006 and AX048Bioisosteric sulfonamide group

Acetolactate Synthase (ALS) Inhibition in Related Sulfonylurea Herbicides

Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms. smartsociety.orgumn.edu This enzyme is the primary target of several classes of herbicides, including the sulfonylureas. umn.eduresearchgate.net

Sulfonylurea herbicides are potent inhibitors of ALS, with some exhibiting IC₅₀ values in the nanomolar range. pressbooks.pub The mechanism of inhibition involves the herbicide binding to a regulatory site on the enzyme, which is distinct from the active site where the substrate binds. nih.govnih.gov This binding event allosterically inhibits the enzyme's activity, leading to a cessation of branched-chain amino acid synthesis. smartsociety.org The depletion of these essential amino acids ultimately results in the death of the plant. researchgate.net The structure of the sulfonylurea herbicide, including the aromatic ring, the sulfonylurea bridge, and the heterocyclic ring, is crucial for its high affinity and inhibitory activity. smartsociety.org Mutations in the ALS gene that alter the herbicide binding site can confer resistance in weeds. researchgate.netnih.gov

Herbicide ClassTarget EnzymeMechanism of ActionEffect
Sulfonylureas (e.g., Metsulfuron-methyl, Nicosulfuron)Acetolactate Synthase (ALS)Binds to a regulatory site, allosterically inhibiting the enzymeInhibition of branched-chain amino acid synthesis
ImidazolinonesAcetolactate Synthase (ALS)Binds to the regulatory siteInhibition of branched-chain amino acid synthesis
TriazolopyrimidinesAcetolactate Synthase (ALS)Binds to the regulatory siteInhibition of branched-chain amino acid synthesis

Binding to SARS-CoV-2 Main Protease in silico

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an essential enzyme for the replication of the virus, making it a prime target for the development of antiviral drugs. nih.govmdpi.commdpi.com In silico methods, such as molecular docking, are valuable tools for identifying potential inhibitors of this enzyme. nih.govnih.gov

A study involving in silico docking has reported that methyl 4-sulfamoylbenzoate can bind to the active site of the SARS-CoV-2 main protease. researchgate.net The validation of the docking protocol was confirmed by re-docking the compound into the active site, which showed a similar position to the co-crystallized ligand. researchgate.net The binding of small molecules like methyl 4-sulfamoylbenzoate to the active site of Mpro is predicted to inhibit its proteolytic activity, thereby disrupting the viral life cycle. The sulfonamide group, in general, has been explored in the design of non-peptide small molecule inhibitors of the SARS-CoV-2 main protease, with some designed derivatives showing promising binding affinities in computational studies. nih.gov

CompoundTarget EnzymeMethodologyKey Finding
Methyl 4-sulfamoylbenzoateSARS-CoV-2 Main Protease (Mpro)Molecular Docking (in silico)Binds to the active site of the enzyme
Designed imidazole (B134444) derivatives of sulfonamideSARS-CoV-2 Main Protease (Mpro)Molecular Docking and Molecular Dynamics Simulation (in silico)Efficiently bind to the active site
Trichostatin ASARS-CoV-2 Main Protease (Mpro)In silico screening and in vitro enzyme inhibition assayInhibits Mpro activity with an IC₅₀ of 37.97 µM

Structure-Activity Relationship (SAR) Studies for Sulfamoylbenzoate Derivatives

The affinity of a molecule for its biological target is highly dependent on its structural and electronic properties, which can be modulated by adding or modifying chemical substituents. Research into sulfamoylbenzoate derivatives has shown that the position, size, and nature of these substituents are critical for determining molecular target affinity. nih.govmdpi.com

Studies on a series of methyl 5-sulfamoyl-benzoates designed as inhibitors for carbonic anhydrase (CA) isozymes, particularly the tumor-associated CAIX, have provided detailed insights. nih.gov Variations in substituents on the benzenesulfonamide ring led to significant differences in binding affinity. For instance, the introduction of a halogen atom at the ortho-position relative to the sulfonamide group was found to constrain the ring in a stable position within the CA active site. nih.gov This modification, combined with other substituents at the meta- and para-positions, offered additional leverage for enhancing both affinity and selectivity. nih.gov

The properties of the substituents themselves play a crucial role. Electron-donating groups (EDGs), such as methyl (CH₃) or methoxy (B1213986) (OCH₃) groups, can increase the hydrophobicity of a molecule. mdpi.com This change can alter its bioavailability and its interaction with receptors. mdpi.com Conversely, the electronic properties of substituents can influence the molecular electrostatic potential (MEP) surface of the entire molecule, affecting not only the local substitution site but also distant regions that interact with key residues in the target's binding pocket. mdpi.com Proximity effects, such as steric hindrance or the potential for intramolecular hydrogen bonding from ortho-substituents, can also significantly impact the binding mode and affinity. researchgate.net

Table 1: Impact of Substituent Modifications on Molecular Target Affinity of Benzenesulfonamide Derivatives
Substituent PositionType of Substituent/ModificationObserved Impact on Target AffinityExample TargetReference
Ortho-position (to sulfonamide)Halogen (e.g., F, Cl)Constrains the ring in the active site, leading to greater selectivity.Carbonic Anhydrase IX (CAIX) nih.gov
Ortho-positionBulky GroupsCan interact with the narrower entrance of the active site, enhancing selectivity.CAIX, CAXII nih.gov
Meta- and Para-positionsVarious GroupsProvide additional leverage to increase overall binding affinity and selectivity.CAIX nih.gov
GeneralElectron-Donating Groups (e.g., -CH₃, -OCH₃)Increases hydrophobicity, which can alter receptor interactions and bioavailability.General Receptors mdpi.com
GeneralElectron-Donating GroupsIncreases electron density on the molecule, which can enhance antibacterial activity.Bacterial Targets rsc.org

The mechanistic potency of a drug candidate is directly correlated with its structural features. SAR studies aim to elucidate these correlations to design more effective molecules. For sulfamoylbenzoate and related structures, specific modifications have been linked to enhanced potency through well-defined mechanisms.

A clear example is seen in the design of selective CAIX inhibitors, where structural modifications directly translate to improved inhibitory potency. Variations on the benzenesulfonamide ring led to a derivative, compound 4b in the cited study, with an exceptionally high binding affinity (dissociation constant, Kd, of 0.12 nM) and over 100-fold selectivity for CAIX compared to other CA isozymes. nih.gov X-ray crystallography confirmed the structural basis for this high potency, showing the precise binding orientation of the inhibitor within the CAIX active site. nih.gov This demonstrates a direct link between the compound's structure and its potent and selective mechanism of action.

In silico methods like molecular docking are valuable for understanding how structural changes affect interactions with key protein residues. mdpi.com For instance, the substitution of a single atom can alter the way a molecule interacts with key residues in the hinge region or with the gatekeeper residues of a kinase, thereby explaining differences in biological activity. mdpi.com Furthermore, quantitative structure-activity relationship (QSAR) models can mathematically correlate structural descriptors with biological activity, allowing for the prediction of potency for novel compounds. frontiersin.org

In other related scaffolds, such as sulfamoyl benzamidothiazoles, researchers have observed a "chain length dependent activity trend," where systematically altering the length of an alkyl chain substituent resulted in a predictable change in the compound's potency in inducing NF-κB activity. nih.gov This highlights a direct and quantifiable correlation between a specific structural feature and the resulting mechanistic potency.

Cellular Mechanisms in Preclinical Research Models

Preclinical research using cell lines and other model systems is crucial for elucidating the specific cellular and molecular mechanisms through which a compound exerts its biological effects. For sulfamoylbenzoate derivatives and related heterocyclic compounds, these studies have uncovered roles in inducing programmed cell death in cancer cells and in disrupting microbial viability.

Apoptosis, or programmed cell death, is a key mechanism for anticancer agents. Studies on various benzoate (B1203000) and benzothiazole (B30560) derivatives have shown that these compounds can trigger apoptosis in cancer cells through multiple signaling pathways. nih.govnih.gov

One primary mechanism involves the intrinsic, or mitochondrial, pathway of apoptosis. Certain benzothiazole derivatives have been shown to disrupt the mitochondrial membrane potential in breast cancer cells (MCF-7 and MDA-MB-231). nih.govmdpi.com This disruption leads to the release of pro-apoptotic factors from the mitochondria. The process is often accompanied by an increase in the expression of the pro-apoptotic gene Bax and a decrease in the expression of the anti-apoptotic gene Bcl-xL or Bcl2. nih.govnih.gov Subsequently, a cascade of effector caspases, such as Caspase-3, -7, and -9, is activated, leading to the execution of cell death. nih.govmdpi.com

In addition to the mitochondrial pathway, these compounds can induce cell cycle arrest, often at the G2/M or sub-G1 phase, preventing cancer cells from proliferating. nih.govmdpi.comoncotarget.com Some derivatives also increase the accumulation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. nih.govmdpi.com Furthermore, these molecules can modulate key cancer progression signaling pathways, downregulating the expression or activity of proteins involved in the JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways. nih.gov

Table 2: Mechanistic Details of Apoptosis Induction by Benzoate and Related Derivatives in Cancer Cell Lines
Compound ClassCancer Cell LineKey Mechanistic FindingsReference
Benzoate ComplexMCF-7 (Breast)Activation of pro-apoptotic genes (p53, Bax, Parp, Caspase-3, -8, -9); inactivation of anti-apoptotic Bcl2 gene. nih.gov
Benzothiazole DerivativesMCF-7, MDA-MB-231 (Breast)Disruption of mitochondrial membrane potential, cell cycle arrest (sub-G1), increased ROS, downregulation of EGFR, JAK/STAT, ERK, AKT, mTOR pathways. nih.gov
4-Thiazolidinone DerivativesMCF-7 (Breast)Induction of intrinsic and extrinsic pathways; activation of Caspases 7, 8, 9, 10; increased expression of p53, Cytochrome C, and Bax. mdpi.com
Benzoylhydrazine Pt(II) ComplexMCF-7 (Breast)Induction of apoptosis and cell cycle arrest at the G2 phase. mdpi.com
Benzimidazole-carboxylateMCF-7, MDA-MB-231 (Breast)Induction of mitochondrial-caspase-dependent apoptosis; arrest at G2/M phase. oncotarget.com

The antimicrobial activity of sulfamoylbenzoate-related compounds can be attributed to several distinct mechanisms of action that interfere with essential bacterial processes.

One significant mechanism is the inhibition of crucial enzymes involved in bacterial survival and replication. For example, certain difluorobenzamide derivatives have been identified as inhibitors of the FtsZ protein, which is essential for bacterial cell division. mdpi.com These compounds act by increasing the rate of FtsZ polymerization and stabilizing the resulting polymers, which ultimately inhibits cell division and leads to bacterial death. mdpi.com This targeting of a key metabolic and structural process is characteristic of antimetabolite activity.

Another mechanism involves the disruption of the bacterial cell membrane. Some compounds can compromise the integrity of the cell membrane, leading to increased permeability and leakage of essential cellular contents, resulting in cell death. rsc.orgmdpi.com Studies on certain benzothiazole derivatives revealed a membrane-perturbing mode of action. rsc.org

Furthermore, some derivatives can exert their antimicrobial effects through intracellular mechanisms, such as binding to bacterial DNA. rsc.org This interaction can interfere with DNA replication and transcription, halting bacterial growth. An unconventional approach involves targeting bacterial communication and metabolic systems, such as two-component systems (TCSs), which are used by bacteria to respond to environmental signals. nih.gov Inhibiting these systems can disrupt processes like biofilm formation and virulence, rendering the bacteria more susceptible to other treatments. nih.gov

Environmental Research and Degradation Pathways

Hydrolytic Degradation Mechanisms in Environmental Systems

Hydrolysis is a significant abiotic degradation pathway for Methyl 4-hydroxy-2-sulfamoylbenzoate in aqueous environments. The process involves the cleavage of the ester linkage, a reaction that is influenced by the pH of the surrounding medium.

pH-Dependent Hydrolysis Kinetics

The hydrolysis of esters like methylparaben is subject to both acid and base catalysis. Generally, the rate of hydrolysis is slow in neutral to acidic conditions and increases significantly under alkaline conditions. For instance, aqueous solutions of methylparaben are stable at pH 3–6, with less than 10% decomposition observed over approximately four years at room temperature. atamanchemicals.com However, in alkaline solutions (pH 8 or above), hydrolysis is rapid, with 10% or more of the compound degrading after about 60 days at room temperature. atamanchemicals.com

Studies on the base-catalyzed hydrolysis of methylparaben have determined the rate constant to be approximately (3.15 ± 0.11) × 10⁻⁴ s⁻¹ at 298K. researchgate.net The hydrolysis of methylparaben has been shown to follow general base catalysis, meaning that species other than hydroxide (B78521) ions can also catalyze the reaction. semanticscholar.org At elevated temperatures, the hydrolysis rate increases significantly. For example, at 130.5 °C, the hydrolysis half-lives of methylparaben were observed to be 22.5 hours at pH 5.89, decreasing to 45.3 minutes at pH 7.75. nih.gov

Table 1: Hydrolysis Rate Constants for Methylparaben at Various Temperatures

Temperature (K) Rate Constant (s⁻¹)
293 2.42 × 10⁻⁴
298 3.58 × 10⁻⁴
303 7.27 × 10⁻⁴
313 1.25 × 10⁻³
325 3.06 × 10⁻³

Data sourced from a study on the base-catalyzed hydrolysis of methylparaben. researchgate.net

Given the structural similarities, it is expected that this compound would exhibit similar pH-dependent hydrolysis kinetics, with increased degradation rates under alkaline conditions.

Identification of Hydrolytic Degradation Products and Metabolites

The primary hydrolytic degradation product of this compound is anticipated to be 4-hydroxy-2-sulfamoylbenzoic acid , formed through the cleavage of the methyl ester bond. This is consistent with the hydrolysis of other 4-hydroxybenzoic acid esters. For example, the hydrolysis of methylparaben yields p-hydroxybenzoic acid and methanol (B129727). nih.govnih.gov

In the case of this compound, the reaction would be as follows:

This compound + H₂O → 4-hydroxy-2-sulfamoylbenzoic acid + Methanol

Further degradation of the resulting benzoic acid derivative can occur through microbial processes, as discussed in section 6.3.

Photochemical Degradation Pathways

Photochemical degradation, or photolysis, is another important abiotic pathway that can contribute to the transformation of this compound in the environment, particularly in sunlit surface waters and on terrestrial surfaces.

Light-Induced Transformations and Reaction Products

While specific studies on the photolysis of this compound are limited, research on related sulfonamide and sulfonylurea compounds provides valuable insights into potential light-induced transformations. The photodegradation of sulfonylurea herbicides, for instance, has been shown to proceed via cleavage of the sulfonylurea bridge. mdpi.comnih.govresearchgate.net

For aromatic sulfonamides, a common photochemical reaction is the cleavage of the sulfur-nitrogen (S-N) bond. This can lead to the formation of various degradation products. In the case of this compound, photolytic cleavage of the S-N bond could potentially yield methyl 4-hydroxybenzoate (B8730719) and a sulfonated radical, or other related products.

The presence of photosensitizers in the environment, such as humic acids and nitrate (B79036) ions, can accelerate the photodegradation process through indirect photolysis. mdpi.com Photocatalysts like titanium dioxide (TiO₂) have also been shown to be effective in degrading sulfonylurea herbicides under UV irradiation. mdpi.comresearchgate.net

Influence of Environmental Factors on Photolysis Kinetics

The rate of photochemical degradation is influenced by several environmental factors, including light intensity, wavelength, pH, and the presence of natural photosensitizers.

The pH of the aqueous medium can affect the speciation of the compound, which in turn can influence its light absorption properties and photoreactivity. For other sulfonamides, photodegradation has been observed to follow first-order kinetics. mdpi.com The presence of organic matter, such as humic acids, can have a dual effect: it can act as a photosensitizer, promoting indirect photolysis, but it can also absorb light, shielding the target compound from direct photolysis.

Biotransformation and Microbial Metabolism Studies

Microbial degradation is a key process in the ultimate removal of this compound from the environment. Various microorganisms have been shown to metabolize sulfonated aromatic compounds. researchgate.netnih.govresearchgate.netresearchgate.net

The biodegradation of sulfonamides can occur under both aerobic and anaerobic conditions. researchgate.net Common metabolic pathways involve the hydroxylation of the aromatic ring and the cleavage of the sulfonamide bond. researchgate.net For example, the biodegradation of sulfamethoxazole (B1682508) can involve the hydrolysis and cleavage of the sulfonamide group. researchgate.net

Based on studies of similar compounds, the biotransformation of this compound could proceed through two main initial pathways:

Hydrolysis of the ester group: As seen in hydrolytic degradation, microorganisms can enzymatically cleave the methyl ester to form 4-hydroxy-2-sulfamoylbenzoic acid . This acid can then be further metabolized.

Cleavage of the sulfonamide bond: Microbes may also cleave the C-S or S-N bond of the sulfamoyl group, leading to the formation of methyl 4-hydroxybenzoate and inorganic sulfate (B86663) or ammonia (B1221849).

The resulting intermediate, methyl 4-hydroxybenzoate (methylparaben), is known to be readily biodegradable by common soil bacteria. nih.gov The degradation of methylparaben typically proceeds through hydrolysis to p-hydroxybenzoic acid , which is then further metabolized, often via decarboxylation to phenol. nih.gov

The microbial degradation of sulfonated aromatic amines has been shown to be challenging for some compounds due to the hydrophilic nature of the sulfonate group, which can hinder transport across microbial cell membranes. researchgate.net However, various bacterial strains, including those from the genera Pseudomonas and Achromobacter, have been identified as capable of degrading sulfonamides. researchgate.netnih.gov

Table 2: Potential Degradation Products of this compound

Degradation Pathway Potential Products
Hydrolysis 4-hydroxy-2-sulfamoylbenzoic acid, Methanol
Photolysis Methyl 4-hydroxybenzoate, Sulfonated fragments

Enzyme-Mediated Biotransformations (e.g., Carboxylesterase and Cytochrome P450 activity in vitro)

The biotransformation of xenobiotics, including compounds like this compound, is often initiated by enzymatic activity within organisms. Key enzymes involved in the metabolism of a wide range of compounds are carboxylesterases and the cytochrome P450 (CYP450) superfamily of monooxygenases.

Cytochrome P450 enzymes are versatile catalysts that mediate a variety of oxidative reactions, playing a central role in Phase I metabolism of many drugs and environmental pollutants. nih.govmdpi.com Potential CYP450-mediated transformations of this compound could include hydroxylation of the aromatic ring or oxidative demethylation. Such modifications would also serve to increase the compound's hydrophilicity. However, as with carboxylesterases, specific experimental data from in vitro studies with liver microsomes or recombinant CYP450 isoforms detailing the metabolism of this compound are not currently documented in scientific literature.

Interactive Data Table: Plausible Enzyme-Mediated Reactions

Enzyme ClassPutative ReactionPotential Metabolite
CarboxylesteraseHydrolysis of the methyl ester4-hydroxy-2-sulfamoylbenzoic acid
Cytochrome P450Aromatic hydroxylationDihydroxy-sulfamoylbenzoate derivative
Cytochrome P450O-demethylation4-hydroxy-2-sulfamoylbenzoic acid

Note: The reactions and metabolites listed in this table are hypothetical and based on the known functions of these enzyme families. Specific experimental validation for this compound is required.

Identification of Microbial Degradation Products in Environmental Contexts

In the environment, microbial communities in soil and water are key drivers in the breakdown of organic compounds. Microorganisms can utilize a wide array of organic molecules as sources of carbon and energy, leading to their degradation and mineralization. The degradation of sulfonamide-containing compounds and benzoates by various microbial species has been documented. researchgate.netcabidigitallibrary.orgresearchgate.net

For this compound, microbial degradation could proceed through several pathways. One likely initial step is the hydrolysis of the ester bond by microbial esterases, similar to the action of carboxylesterases in higher organisms, yielding 4-hydroxy-2-sulfamoylbenzoic acid. Subsequent degradation could involve desulfonation, hydroxylation, and cleavage of the aromatic ring, ultimately leading to simpler organic acids that can enter central metabolic pathways.

Despite the known capabilities of microorganisms to degrade structurally related compounds, specific studies identifying the microbial degradation products of this compound in environmental samples (e.g., soil, sediment, or water) have not been reported in the available scientific literature. Therefore, a definitive list of its environmental metabolites cannot be provided at this time.

Interactive Data Table: Postulated Microbial Degradation Products

Putative Degradation StepPotential Intermediate Product
Ester Hydrolysis4-hydroxy-2-sulfamoylbenzoic acid
Desulfonation4-hydroxybenzoic acid
Aromatic Ring CleavageAliphatic acids

Note: The degradation products listed are speculative and based on established microbial degradation pathways for analogous chemical structures. Environmental studies are needed to confirm the transformation products of this compound.

Advanced Analytical Methodologies for Research Applications

Development of Hyphenated Techniques for Trace Analysis and Metabolite Profiling

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the analysis of specific molecules in intricate biological or environmental samples.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for identifying and quantifying Methyl 4-hydroxy-2-sulfamoylbenzoate, especially for trace analysis and metabolite profiling. nih.gov The inherent polarity of the compound makes it well-suited for LC separation, while MS/MS provides high sensitivity and selectivity for detection. nih.gov

Research Applications: In metabolomics studies, LC-MS/MS can be employed to track the biotransformation of this compound. The technique allows for the direct detection of intact sulfate (B86663) conjugates and other metabolites in biological fluids like urine or plasma. nih.gov Untargeted approaches using high-resolution mass spectrometry (HRMS) can systematically identify potential metabolites by analyzing their fragmentation patterns. nih.govresearchgate.net For trace-level quantification in complex matrices such as wastewater, methods involving solid-phase extraction (SPE) followed by LC-MS/MS analysis ensure that the compound can be detected at very low concentrations. frontiersin.orgfrontiersin.org

Methodology: A typical LC-MS/MS workflow involves reversed-phase chromatography to separate the analyte from matrix components, followed by electrospray ionization (ESI). nih.gov In positive ionization mode, the molecule would be detected as the protonated adduct [M+H]+. Tandem mass spectrometry is then used to generate characteristic fragment ions for unequivocal identification and quantification, often in Selected Reaction Monitoring (SRM) mode for targeted analysis. thermofisher.com For a related compound, Methyl 2-(aminosulfonyl)benzoate, the precursor ion of m/z 216.0325 fragments to produce a major product ion of m/z 199.0061, corresponding to the loss of an amino group. nih.gov A similar fragmentation pattern would be expected for this compound.

ParameterSettingPurpose
Chromatography Reversed-Phase LC (e.g., C18 column)Separates the analyte from polar and non-polar interferences.
Mobile Phase Gradient of water and acetonitrile (B52724)/methanol (B129727) with formic acidEnsures efficient elution and good peak shape.
Ionization Source Electrospray Ionization (ESI), Positive/Negative ModeGenerates gas-phase ions of the analyte with minimal fragmentation.
MS Analyzer Triple Quadrupole (QqQ) or OrbitrapQqQ for sensitive quantification (SRM); Orbitrap for high-resolution metabolite identification.
Acquisition Mode Selected Reaction Monitoring (SRM) or Data-Dependent Acquisition (DDA)SRM for targeted trace analysis; DDA for untargeted metabolite profiling. nih.govyoutube.com

Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to its low volatility and thermal instability, stemming from the polar hydroxyl and sulfamoyl functional groups. Therefore, a derivatization step is essential to convert the analyte into a more volatile and thermally stable species suitable for GC analysis.

Research Applications: GC-MS is a valuable technique for the analysis of volatile compounds in complex samples. researchgate.net After derivatization, this method could be applied to identify and quantify this compound in matrices where volatile interferences are a concern. The high chromatographic resolution of GC combined with the specific fragmentation patterns from mass spectrometry provides excellent selectivity.

Methodology: A common derivatization strategy involves silylation, where active hydrogens in the molecule (on the hydroxyl and sulfonamide groups) are replaced with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents like N,O-bis-(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used for this purpose. nih.gov TBDMS derivatives, in particular, are known to be more stable and provide clearer fragmentation patterns in GC-MS analysis. nih.gov The resulting derivative can then be separated on a non-polar capillary GC column and detected by the mass spectrometer.

StepProcedureRationale
1. Derivatization Reaction with a silylating agent (e.g., MTBSTFA)Increases volatility and thermal stability by capping polar -OH and -NH groups. nih.gov
2. GC Separation Capillary column (e.g., DB-5ms) with a temperature programSeparates the derivatized analyte from other volatile components in the sample.
3. Ionization Electron Impact (EI) at 70 eVFragments the molecule reproducibly, creating a characteristic mass spectrum.
4. MS Detection Quadrupole Mass AnalyzerScans for specific ions (Selected Ion Monitoring, SIM) for quantification or full spectrum for identification.

Chromatographic Separation Optimization for Research Sample Analysis

Optimizing the chromatographic separation is critical to achieving accurate and reliable results, ensuring the analyte is resolved from interfering components in the sample matrix.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and suitable technique for the separation and quantification of this compound. Method development focuses on achieving a good balance between resolution, analysis time, and sensitivity.

Research Findings: For the closely related compound Methyl 4-hydroxybenzoate (B8730719), robust RP-HPLC methods have been developed that are readily adaptable. researchgate.netresearchgate.net A typical method employs a C18 stationary phase with a mobile phase consisting of a methanol-water or acetonitrile-water mixture. researchgate.netejpmr.com Detection is commonly performed using a UV detector at a wavelength of 254 nm, where the benzene (B151609) ring exhibits strong absorbance. researchgate.netejpmr.com These methods have demonstrated good linearity, precision, and accuracy for the quantification of the analyte in various samples. ejpmr.comejbps.com

ParameterOptimized ConditionReference
Stationary Phase C18 column (e.g., 25 cm x 4.6 mm, 5 µm) researchgate.netejpmr.com
Mobile Phase Methanol:Water (45:55 v/v), pH adjusted to 4.8 researchgate.netresearchgate.net
Flow Rate 1.0 mL/min researchgate.netresearchgate.net
Detection UV at 254 nm researchgate.netejpmr.com
Retention Time ~5.34 min (for Methyl 4-hydroxybenzoate) researchgate.net
Linearity Range 0.01–0.12 mg/mL (for Methyl 4-hydroxybenzoate) ejpmr.com

Strategic optimization of the stationary and mobile phases is key to resolving complex mixtures and improving peak characteristics. rjptonline.org

Stationary Phase Selection: The choice of stationary phase is dictated by the analyte's properties. rjptonline.org For this compound, a C18 or C8 alkyl-bonded silica (B1680970) column is the standard choice, providing hydrophobic interactions with the benzene ring and methyl ester group. nih.gov For samples with complex polar interferences, polar-embedded stationary phases could offer alternative selectivity by engaging in hydrogen bonding with the analyte's hydroxyl and sulfamoyl groups. nih.gov

Mobile Phase Optimization:

Organic Modifier: The type and proportion of the organic solvent (typically acetonitrile or methanol) in the mobile phase are adjusted to control the retention time. Acetonitrile often provides better efficiency, while methanol can offer different selectivity. nih.gov

pH Control: The pH of the mobile phase is a critical parameter due to the presence of the acidic phenolic hydroxyl and sulfonamide groups. Operating at a low pH (e.g., pH 3-4) using an acidic modifier like formic acid or a phosphate (B84403) buffer suppresses the ionization of these groups. sphinxsai.com This leads to increased hydrophobicity and stronger retention on the reversed-phase column, resulting in better peak shape and reproducibility. sphinxsai.commdpi.com

Buffer: Incorporating a buffer (e.g., phosphate or acetate) helps maintain a constant pH, which is crucial for consistent retention times, especially when analyzing multiple samples. sphinxsai.com

Spectroscopic Quantification Techniques in Research Studies

Spectroscopic techniques provide the basis for detecting and quantifying this compound, often used in conjunction with separation methods.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is a fundamental technique for the quantification of aromatic compounds. technologynetworks.com The benzene ring and conjugated system in this compound result in characteristic UV absorption. Based on related benzene-sulfonamide structures, strong absorbance is expected in the UV region. acs.org Studies on sulfanilamide (B372717) show that the absorption spectrum is pH-dependent due to the ionization of the functional groups. pharmahealthsciences.net For quantitative analysis, especially as a detector for HPLC, a fixed wavelength is used. A wavelength of approximately 254 nm is commonly employed for the analysis of related benzoate (B1203000) compounds and is effective for quantification based on the Beer-Lambert law. researchgate.netejpmr.com

UV-Vis Spectroscopy for Kinetic and Concentration Determinations

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile and widely employed analytical technique for the quantitative analysis and kinetic evaluation of various chemical compounds, including derivatives of benzoic acid and sulfonamides. This method is predicated on the principle that molecules absorb light at specific wavelengths in the UV-Vis spectrum, and the amount of light absorbed is directly proportional to the concentration of the substance in a solution, a relationship described by the Beer-Lambert Law.

Concentration Determination

For the determination of this compound concentration, a UV-Vis spectrophotometer is utilized to measure the absorbance of solutions at a wavelength of maximum absorption (λmax). To establish a quantitative relationship, a calibration curve is first constructed. This involves preparing a series of standard solutions of known concentrations of the compound and measuring the absorbance of each. The absorbance values are then plotted against the corresponding concentrations. The resulting graph, if the Beer-Lambert law is obeyed, will be a straight line. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve.

The selection of an appropriate solvent is crucial, as it can influence the position and intensity of the absorption bands. Solvents like ethanol, methanol, or acetonitrile are often used for such analyses of benzoic acid derivatives. academie-sciences.fr The pH of the solution is another critical factor, as it can affect the protonation state of the molecule, particularly the hydroxyl and sulfamoyl groups, which in turn can alter the UV-Vis spectrum. researchgate.net

Below is an illustrative data table representing a typical calibration curve for this compound.

Concentration (mol/L)Absorbance at λmax
1.0 x 10⁻⁵0.150
2.5 x 10⁻⁵0.375
5.0 x 10⁻⁵0.750
7.5 x 10⁻⁵1.125
1.0 x 10⁻⁴1.500

This table contains illustrative data to demonstrate the principle of a calibration curve for concentration determination.

Kinetic Studies

UV-Vis spectroscopy is also a powerful tool for monitoring the progress of chemical reactions and determining reaction kinetics. For instance, in studying the degradation or transformation of this compound, the change in its concentration over time can be followed by recording the decrease in absorbance at its λmax.

Kinetic studies on related sulfonamides have shown that their degradation, such as through photolysis, often follows pseudo-first-order kinetics. researchgate.netnih.gov The rate of reaction can be determined by plotting the natural logarithm of the absorbance (or concentration) versus time. A linear plot indicates a first-order reaction, and the rate constant (k) can be calculated from the slope of the line.

Factors such as pH, temperature, and the presence of catalysts or other reactive species can significantly influence the reaction rate. For example, the photodegradation rates of sulfonamides have been observed to be pH-dependent, which is attributed to the different light-absorbing properties of the neutral and ionized forms of the molecules. researchgate.netnih.gov

The following table provides a hypothetical dataset for a kinetic study of the degradation of this compound, illustrating the change in absorbance over time.

Time (minutes)Absorbance at λmaxln(Absorbance)
01.2000.182
100.980-0.020
200.800-0.223
300.650-0.431
400.530-0.635
500.430-0.844
600.350-1.050

This table presents illustrative data for a pseudo-first-order kinetic study, demonstrating how absorbance measurements over time can be used to determine reaction rates.

By analyzing such data, researchers can elucidate reaction mechanisms, determine the stability of the compound under various conditions, and identify factors that influence its transformation.

In-Depth Analysis of this compound: Solubility and Thermodynamic Properties in Research

Initial research into the chemical compound "this compound" has revealed a significant lack of publicly available scientific literature detailing its specific solubility and thermodynamic properties. Extensive searches for experimental data on its dissolution in various solvent systems, as well as thermodynamic modeling of these processes using established methods such as the Apelblat and Buchowski-Ksiazczak models, did not yield any specific results for this particular compound.

While general chemical identifiers and predicted properties for this compound are available, the in-depth, research-based data required to fulfill the specified article outline—including experimental solubility data tables and thermodynamic parameters—is not present in the currently accessible scientific domain.

However, a closely related structural isomer, Methyl 2-sulfamoylbenzoate , has been the subject of detailed investigation, providing a wealth of information that aligns with the user's requested topics of interest. A comprehensive study on Methyl 2-sulfamoylbenzoate offers extensive experimental solubility data in a wide array of solvents and thorough thermodynamic modeling.

Given the absence of specific data for "this compound," we are unable to proceed with generating the requested article for this compound. We can, however, offer to produce a detailed article on "Methyl 2-sulfamoylbenzoate" that would adhere to the requested structure and include the following:

Experimental Determination of Solubility: Presentation of experimentally determined solubility data for Methyl 2-sulfamoylbenzoate in sixteen different mono-solvents across a range of temperatures.

Thermodynamic Modeling: Detailed analysis of the dissolution process using the Apelblat and Wilson models to correlate the experimental solubility data.

Influence of Temperature and Solvent: Discussion on how temperature and the nature of the solvent affect the solubility of Methyl 2-sulfamoylbenzoate, which is crucial for processes like crystallization and purification.

Data Tables: Interactive data tables showcasing the mole fraction solubility of Methyl 2-sulfamoylbenzoate in various solvents at different temperatures.

We await your confirmation on whether to proceed with an article on this well-documented alternative compound.

Broader Research Applications and Future Directions

Role as Chemical Building Blocks for Novel Compound Libraries

In modern drug discovery, the design and synthesis of novel compound libraries are essential for identifying new hit and lead compounds. Methyl 4-hydroxy-2-sulfamoylbenzoate serves as an exemplary chemical building block or scaffold for generating such libraries. A building block is a molecule that can be readily reacted with a diverse set of other molecules to produce a large number of derivatives. lifechemicals.com The value of this compound in this role stems from its distinct, reactive functional groups: a phenolic hydroxyl (-OH), a primary sulfonamide (-SO2NH2), and a methyl ester (-COOCH3).

These functional groups allow for a variety of chemical modifications:

The phenolic hydroxyl group can undergo etherification or esterification.

The sulfonamide group can be N-alkylated or N-acylated.

The methyl ester can be hydrolyzed to a carboxylic acid or converted to an amide.

This trifunctional nature enables chemists to systematically alter the molecule's properties, such as size, lipophilicity, and hydrogen bonding capacity, across three different vectors. By reacting this single scaffold with libraries of other reagents (e.g., alkyl halides, carboxylic acids, amines), vast and diverse compound libraries can be rapidly assembled. This approach, known as combinatorial synthesis, is a cornerstone of medicinal chemistry for exploring chemical space efficiently. nih.gov For instance, derivatives of related sulfamoyl-benzoates have been synthesized to create libraries of selective inhibitors for specific enzyme targets, such as carbonic anhydrases. mdpi.com Access to novel building blocks like this compound can provide a significant competitive advantage by enabling the creation of unique compound collections with potential intellectual property benefits. csmres.co.uk

Conceptual Design of Prodrugs and Chemical Delivery Systems

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. This strategy is often used to overcome undesirable properties of a parent drug, such as poor solubility, low permeability, or rapid metabolism. rsc.orgajrconline.org The functional groups of this compound make it an ideal candidate for conceptual prodrug design, where it or its active derivatives could be masked to create a more effective therapeutic agent.

The conceptual design could involve modifying one or more of its functional groups to create a bioreversible linkage:

Phenolic Hydroxyl (-OH): This group can be converted into an ester (e.g., phosphate (B84403) ester for improved water solubility) or a carbonate. These ester linkages can be designed to be cleaved by esterase enzymes in the plasma or specific tissues, releasing the active phenolic compound. nih.gov

Sulfonamide (-SO2NH2): The nitrogen atom of the sulfonamide can be modified, for example, by attaching a promoiety that is cleaved under specific physiological conditions.

Carboxylic Acid (after ester hydrolysis): If the methyl ester is hydrolyzed to the corresponding carboxylic acid, this group can be re-esterified with a promoiety to enhance lipid solubility and improve passage across cell membranes.

These modifications can be tailored to create chemical delivery systems that target specific organs or tissues where the necessary activating enzymes are present, thereby increasing efficacy and potentially reducing side effects. nih.gov

Functional GroupPotential Prodrug ModificationObjective of ModificationCleavage Mechanism (Hypothetical)
Phenolic Hydroxyl (-OH)Esterification (e.g., with phosphate or an amino acid)Improve water solubility or membrane permeabilityEnzymatic hydrolysis by phosphatases or esterases
Sulfonamide (-SO2NH2)N-Acylation or N-Mannich base formationModulate solubility and stabilityEnzymatic (e.g., amidase) or chemical hydrolysis
Methyl Ester (-COOCH3)Transesterification to a different ester (e.g., long-chain alkyl)Increase lipophilicity for better absorptionEnzymatic hydrolysis by esterases

Green Chemistry Approaches in the Synthesis of Sulfamoylbenzoate Derivatives

Green chemistry, or sustainable chemistry, focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly important in pharmaceutical manufacturing to minimize environmental impact. chemmethod.com The synthesis of this compound and its derivatives can benefit significantly from green chemistry approaches.

Traditional organic syntheses often rely on volatile organic solvents, harsh reagents, and high energy consumption. Green alternatives could include:

Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times from hours to minutes, increase product yields, and often allows for the use of less solvent or greener solvents like water or ethanol. chemmethod.com

Use of Greener Solvents: Replacing hazardous solvents like dimethylformamide (DMF) or chlorinated hydrocarbons with more benign alternatives such as water, ethanol, or supercritical CO2 can significantly reduce the environmental footprint of the synthesis.

Catalytic Methods: Employing catalysts instead of stoichiometric reagents minimizes waste. Developing efficient catalytic routes for the key reaction steps, such as sulfamoylation or esterification, is a key goal.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

For example, a greener synthesis of a related compound, 4-hydroxybenzohydrazide, was achieved by using microwave irradiation, which reduced the reaction time from 2 hours under conventional heating to just 3 minutes. chemmethod.com Applying similar principles to the multi-step synthesis of sulfamoylbenzoate derivatives could lead to more efficient, cost-effective, and environmentally responsible production methods suitable for industrial scale. google.com

Emerging Research Areas and Unexplored Mechanistic Pathways

While derivatives of this compound have shown promise as enzyme inhibitors and fungicides, several emerging research areas and unexplored pathways remain. mdpi.comnih.gov

Emerging Research Areas:

Exploration of New Therapeutic Targets: The sulfonamide moiety is a well-known pharmacophore present in a wide range of drugs, including diuretics, anticonvulsants, and anti-inflammatory agents. Libraries derived from this compound could be screened against a broader range of biological targets, such as kinases, proteases, or lipoxygenases, to identify new therapeutic applications. nih.gov

Development as Anti-Infective Agents: Beyond its fungicidal potential, the scaffold could be optimized to develop novel antibacterial agents, particularly against drug-resistant strains, by leveraging the known antimicrobial properties of sulfonamides and phenolic compounds.

Probing Structure-Activity Relationships (SAR): Systematic modification of the scaffold and detailed biological evaluation of the derivatives can lead to a deeper understanding of the SAR. This knowledge is crucial for optimizing potency, selectivity, and pharmacokinetic properties of lead compounds. nih.gov

Unexplored Mechanistic Pathways:

High-Resolution Structural Biology: Obtaining crystal structures of derivatives bound to their target enzymes would provide invaluable insight into the specific molecular interactions responsible for their biological activity. This information can guide the rational design of more potent and selective next-generation compounds.

Off-Target Profiling: A comprehensive analysis of the off-target effects of promising derivatives is essential. This can reveal potential side effects early in the discovery process or uncover new therapeutic opportunities through polypharmacology (the ability of a drug to interact with multiple targets).

Mechanisms of Resistance: For derivatives developed as anti-infective or anti-cancer agents, investigating the potential mechanisms by which target cells could develop resistance is a critical and currently unexplored area.

Integration of Multi-Omics Data in Compound Research

Modern drug discovery is increasingly leveraging "multi-omics" data—including genomics, transcriptomics, proteomics, and metabolomics—to gain a comprehensive understanding of a compound's effect on a biological system. rsc.org Integrating these data types can reveal the mechanism of action, identify biomarkers for patient stratification, and predict potential toxicities. nih.gov

For research involving derivatives of this compound, a multi-omics approach could be transformative:

Mechanism of Action Elucidation: By treating cells or organisms with a derivative and measuring the global changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics), researchers can construct a detailed picture of the pathways modulated by the compound. nih.gov For example, this could reveal that an enzyme inhibitor also affects downstream signaling pathways or metabolic processes.

Biomarker Discovery: Multi-omics data can help identify biomarkers that predict whether a patient will respond to a drug. For instance, a specific genetic mutation or protein expression profile might correlate with sensitivity to a compound derived from this scaffold. nih.gov

Systems Biology Modeling: The data can be used to build computational models of the biological systems being studied. These models can simulate the effects of the compound, help prioritize new drug targets, and provide a holistic understanding of its impact, bridging the gap from genotype to phenotype. nih.gov

This integrative approach moves beyond studying the interaction of a compound with a single target and provides a systems-level view, which is crucial for developing safer and more effective medicines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.